3-氨基丁-2-烯酰胺

描述

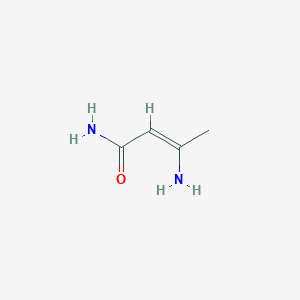

3-Aminocrotonamide is a chemical compound with the molecular formula C4H8N2O . It has an average mass of 100.119 Da and a monoisotopic mass of 100.063660 Da . It is also known by other names such as (2E)-3-Amino-2-butenamide .

Synthesis Analysis

The synthesis of 3-Aminocrotonamide could potentially involve the use of amides. Amides are formed from amines that have a single attached carbonyl group . The synthesis of amides can be achieved through various methods such as nucleophilic acyl substitution of acyl halides with amines, partial hydrolysis of nitriles, and the use of a dehydrating reagent .Molecular Structure Analysis

3-Aminocrotonamide contains a total of 14 bonds, including 6 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 primary amide (aliphatic), and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis

3-Aminocrotonamide has a density of 1.1±0.1 g/cm3, a boiling point of 278.5±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 51.7±3.0 kJ/mol, a flash point of 122.3±25.1 °C, and an index of refraction of 1.508 .科学研究应用

杂环化合物的合成

3-氨基巴豆酰胺作为一种多功能的构建模块,用于合成各种杂环化合物。 它的反应性使它能够形成药物和农用化学品中必不可少的复杂结构。 例如,它可以发生缩合反应生成嘧啶酮,这在开发新的治疗剂中至关重要 .

酰胺的亲电活化

该化合物用于酰胺直接 N-脱氢生成烯酰胺,该反应采用亲电活化。 该过程在有机合成中意义重大,提供了一种直接的方法来获得烯酰胺,这些烯酰胺是药物和精细化学品生产中的有价值中间体 .

硼化学

在硼化学中,3-氨基巴豆酰胺被用于合成新型硼化合物。 这些化合物在材料科学和药物化学中具有潜在的应用,特别是在设计含硼药物方面 .

顺反异构体的研究

使用质子核磁共振研究该化合物的几何异构体,顺式和反式。 了解 3-氨基巴豆酰胺的异构现象对于药物开发至关重要,因为异构状态会显著影响化合物的生物活性 .

有机合成方法

3-氨基巴豆酰胺参与了有机合成中新方法的开发。 其独特的性质使人们能够探索新的合成途径,从而推动合成有机化学的发展 .

抗生素的增强

该化合物已被用于修饰抗生素以提高其功效。 通过改变抗生素的结构,研究人员旨在克服耐药性并改善细菌感染的治疗 .

安全和危害

作用机制

Mode of Action

3-aminobut-2-enamide is involved in a process known as catalytic asymmetric reductive hydroalkylation . This reaction involves the regio- and stereoselective hydrometallation of an enamide to generate a catalytic amount of enantioenriched alkylnickel intermediate, followed by C-C bond formation via alkyl electrophiles .

Biochemical Pathways

The compound is known to be involved in the synthesis of chiral amines, which are frequently encountered as chiral auxiliaries and synthetic intermediates for pharmaceutical agents .

Pharmacokinetics

It’s known that the compound can be analyzed by reverse phase (rp) hplc method with simple conditions .

Result of Action

It’s known that similar compounds can cause various physiological effects, such as eye irritation, skin irritation, gastrointestinal irritation, and respiratory tract irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-aminobut-2-enamide. For instance, the compound’s reactivity can be affected by the presence of other substances, temperature, and pH .

生化分析

Biochemical Properties

It is known that 3-Aminobut-2-enamide may be used in the synthesis of amino Acid Derivative that is 3-Amino-2 (1H)-pyridone . It can also be used in the synthesis of Polysubstituted pyrrolidones by the process of dimerization .

Molecular Mechanism

It is known that it can be involved in the synthesis of certain compounds

属性

IUPAC Name |

3-aminobut-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-3(5)2-4(6)7/h2H,5H2,1H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUSQEVPWPGBHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065957 | |

| Record name | 2-Butenamide, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15846-25-0 | |

| Record name | 3-Amino-2-butenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15846-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminocrotonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015846250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenamide, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenamide, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminocrotonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 3-Aminocrotonamide and how is it typically characterized?

A1: 3-Aminocrotonamide (also known as 3-amino-2-butenamide) is an organic compound with the molecular formula C4H8N2O. Its structure can be described as a crotonamide molecule substituted with an amino group at the 3-position. The presence of both amine and amide groups offers opportunities for diverse chemical reactions and interactions.

- Spectroscopy: Infrared (IR) spectroscopy helps identify functional groups, while UV spectroscopy provides insights into electronic transitions within the molecule. []

- Mass Spectrometry (MS): This technique, particularly DP-MS, helps determine the molecular weight and analyze the fragmentation pattern of the molecule. [, ]

- X-ray Diffraction: Powder X-ray diffraction patterns provide information about the crystal structure and cell parameters of 3-Aminocrotonamide, particularly relevant for understanding its solid-state polymerization behavior. []

- Nuclear Magnetic Resonance (NMR): While not explicitly mentioned in the provided abstracts, 1H NMR studies on similar compounds suggest that 3-Aminocrotonamide may exist in cis and trans isomeric forms due to the presence of the C=C double bond. []

Q2: How does 3-Aminocrotonamide behave in polymerization reactions?

A2: 3-Aminocrotonamide undergoes a fascinating solid-state polymerization process when exposed to radiation. [] This polymerization is topotactic, meaning the monomer molecules react in a highly ordered manner within the crystal lattice, resulting in a polymer that retains the crystalline structure of the monomer. [] The polymerization mechanism involves a condensation reaction where one molecule of ammonia is released for every two molecules of 3-Aminocrotonamide that combine. [] This process is thought to occur through a free radical mechanism. []

Q3: What is the significance of the topotactic polymerization of 3-Aminocrotonamide?

A3: Topotactic polymerization is a relatively uncommon phenomenon and offers several advantages:

- Unique Material Properties: The crystalline nature of the resulting polymers can impart desirable properties like high melting points and distinct mechanical strength. []

Q4: Can 3-Aminocrotonamide be used to synthesize other compounds?

A4: Yes, 3-Aminocrotonamide serves as a valuable building block in organic synthesis.

- Pyridinylpyrimidines: It reacts with ethyl pyridine-2-carboxylate or related esters to yield 6-methylpyrimidin-4(3H)-ones. These compounds have been investigated for their potential as amplifiers of the antibiotic phleomycin. []

- Reactions with Diketene: 3-Aminocrotonamide derivatives react with diketene, although the specific products and their applications are not detailed in the provided abstracts. []

- Reactions with α,β-Unsaturated Esters: While details are limited in the abstracts, 3-Aminocrotonamide is known to react with α,β-unsaturated esters. [] This suggests its potential in synthesizing a range of heterocyclic compounds.

Q5: Are there any known challenges or limitations associated with 3-Aminocrotonamide?

A5: While the provided abstracts highlight interesting properties and reactions of 3-Aminocrotonamide, some aspects require further investigation:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)

![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B231141.png)

![(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231151.png)

![(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231158.png)